3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE
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Overview
Description
3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-7-hydroxycoumarin with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring .
Scientific Research Applications
3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticoagulant agent.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, its anticoagulant effects could be due to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process .
Comparison with Similar Compounds
Similar Compounds
4-METHYL-7-HYDROXYCOUMARIN: A precursor in the synthesis of 3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE.
WARFARIN: A well-known anticoagulant that shares structural similarities with coumarin derivatives.
DICOUMAROL: Another anticoagulant with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethyl-4-methyl-7-[(2-methylphenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-17-14(3)18-10-9-16(11-19(18)23-20(17)21)22-12-15-8-6-5-7-13(15)2/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNXDILKUTUJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3C)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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